2-Chloro-1-(3-nitrophenyl)propan-1-one
Description
2-Chloro-1-(3-nitrophenyl)propan-1-one is a substituted propanone derivative featuring a nitro group at the meta position of the phenyl ring and a chlorine atom at the α-carbon of the ketone group. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. Its applications span pharmaceutical precursors, agrochemicals, and specialty chemicals. For instance, derivatives of α-chloroketones are critical in synthesizing enantiomerically pure alcohols via enzymatic reduction, as demonstrated in the preparation of (R)-phenylephrine precursors .
Properties
CAS No. |
172508-39-3 |
|---|---|
Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.617 |
IUPAC Name |
2-chloro-1-(3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClNO3/c1-6(10)9(12)7-3-2-4-8(5-7)11(13)14/h2-6H,1H3 |
InChI Key |
QMWUWEOZBDQTER-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])Cl |
Synonyms |
1-Propanone, 2-chloro-1-(3-nitrophenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural analogs of 2-chloro-1-(3-nitrophenyl)propan-1-one, highlighting substituent variations, molecular weights, and applications:
Physicochemical Properties
- Melting/Boiling Points: Limited data exist for the target compound, but fluorinated analogs (e.g., 2-chloro-4'-fluoropropiophenone) have predicted boiling points of ~293°C, suggesting higher volatility compared to nitro-substituted derivatives .
- Solubility: The nitro group enhances polarity, improving solubility in polar aprotic solvents. Amino-substituted analogs (e.g., 2-amino-1-(3-chlorophenyl)propan-1-one) form water-soluble hydrochloride salts .
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